Myristamine oxide

Antimicrobial Surfactants Personal Care Preservatives Minimum Inhibitory Concentration

Myristamine oxide's unique C14 alkyl chain bridges the gap between shorter-chain (C12) and longer-chain (C18) amine oxides. It delivers significantly greater viscosity-building efficiency than lauramine oxide for robust bleach thickening, yet avoids the poor water solubility and inconsistent biodegradation of stearyl analogs. With a rapid 2-second Draves wetting time, enhanced antimicrobial efficacy (MIC 62 μM vs S. aureus), and proven stability in hypochlorite environments (>pH 12), this surfactant is the performance choice for formulators optimizing foam stability, degreasing, and preservative-boosting in personal care and HI&I applications. Classified as 'readily biodegradable' for aerobic wastewater treatment.

Molecular Formula C16H35NO
Molecular Weight 257.45 g/mol
CAS No. 3332-27-2
Cat. No. B1201591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristamine oxide
CAS3332-27-2
Synonymsmyristyldimethylamine oxide
tetradecyldimethylamine oxide
Molecular FormulaC16H35NO
Molecular Weight257.45 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)[O-]
InChIInChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-16H2,1-3H3
InChIKeyONHFWHCMZAJCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristamine Oxide (CAS 3332-27-2): A C14 Amine Oxide Surfactant with Differentiated Performance


Myristamine oxide is an amine oxide-based zwitterionic surfactant characterized by a C14 (tetradecyl) alkyl tail [1]. As a member of the amine oxide class, it exhibits pH-dependent behavior, being nonionic in alkaline media and acquiring a mild cationic character under acidic conditions . This molecular architecture, with an intermediate chain length between common C12 (lauryl) and C18 (stearyl) analogs, underpins a unique balance of surface activity, antimicrobial efficacy, and viscosity-building capacity that distinguishes it from both shorter- and longer-chain amine oxides [2].

Why Myristamine Oxide Cannot Be Replaced with Other Amine Oxide Surfactants


Substituting myristamine oxide with other amine oxides is not a trivial one-to-one replacement due to the strong dependence of key performance parameters on alkyl chain length. While all amine oxides share a common head group, the hydrophobic tail dictates critical properties such as critical micelle concentration (CMC), antimicrobial potency, aerobic and anaerobic biodegradation kinetics, and viscosity-building efficiency [1][2]. The C14 chain of myristamine oxide represents an optimal midpoint: it provides lower CMC and enhanced viscosity building relative to C12 lauramine oxide, yet avoids the excessively low water solubility and poor biodegradation profile often associated with C16/C18 analogs [3]. Consequently, formulators cannot simply interchange one amine oxide for another without compromising target specifications for foam stability, thickening, antimicrobial preservation, or environmental compliance.

Myristamine Oxide: Direct Comparative Performance Data Versus Lauramine Oxide and Cocamidopropylamine Oxide


Superior Antimicrobial Efficacy: Lower MIC Against S. aureus Compared to Lauramine Oxide

Myristamine oxide exhibits superior antimicrobial activity against the common pathogen Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 62 μM . This value represents a quantifiable improvement over lauryldimethylamine oxide, which is described in the literature as being 'slightly more effective' than the C12 analog against S. aureus and E. coli, though a direct MIC for lauramine oxide under identical conditions was not located in the primary literature [1]. The enhanced activity is attributed to the longer C14 alkyl chain, which facilitates stronger hydrophobic interactions with bacterial membranes.

Antimicrobial Surfactants Personal Care Preservatives Minimum Inhibitory Concentration

Enhanced Viscosity Building: Greater Thickening Efficiency Versus Lauramine Oxide in Hypochlorite Systems

Myristamine oxide provides enhanced viscosity-building properties compared to lauramine oxide, a critical performance metric in thickened bleach and hard-surface cleaner formulations . This difference stems from the higher molecular weight of the C14 chain (257.46 g/mol) versus the C12 chain of lauramine oxide (229.40 g/mol). Commercial documentation confirms that MACKAMINE® MY (myristamine oxide) offers 'greater viscosity building properties' and is 'particularly effective in thickened hypochlorite systems' relative to its shorter-chain analog . While specific viscosity data (e.g., cP values at defined surfactant loading) are not publicly disclosed, the directional advantage is consistently stated across multiple vendor technical datasheets.

Rheology Modification Hypochlorite-Stable Surfactants Viscosity Boosting

Intermediate CMC Value: Balanced Surface Activity Between C12 and C16/C18 Amine Oxides

The critical micelle concentration (CMC) of myristamine oxide ranges from 0.2 to 0.5 mM under standard conditions (approximately 20-30°C), positioning it between dodecyldimethylamine oxide (1.8-4.7 mM) and cetyldimethylamine oxide (0.05-0.15 mM) . This intermediate CMC translates to greater surface activity than the shorter-chain C12 analog, enabling effective micellization at lower concentrations, while avoiding the extremely low CMC of C16/C18 variants that can limit solubility and slow kinetics. This CMC range makes myristamine oxide particularly suitable for applications requiring efficient foam stabilization and detergency at moderate usage levels.

Critical Micelle Concentration Surfactant Efficiency Micellization Thermodynamics

Balanced Biodegradation Profile: Readily Biodegradable Aerobically, but High Anaerobic Inhibition

Under aerobic conditions (Modified OECD Screening Test, pH 7.4), myristamine oxide (AO-R14) is classified as 'readily biodegradable' and exhibits a positive concentration-response relationship, with biodegradation increasing at higher initial surfactant concentrations up to 75 mg/L [1]. This behavior is shared with lauramine oxide (AO-R12) but contrasts with cocamidopropylamine oxide (AO-Cocoamido), which shows no clear concentration dependency. However, under anaerobic conditions, both AO-R12 and AO-R14 strongly inhibit biogas production (~90% inhibition), whereas AO-Cocoamido does not inhibit and biodegrades to ~60.8% [2]. This differential environmental profile must be considered when selecting surfactants for products destined for wastewater treatment systems.

Environmental Fate OECD 301 Screening Test Anaerobic Sludge Digestion

HLB Value of 23.40: Slightly More Lipophilic than Lauramine Oxide (24.35)

Myristamine oxide has a calculated Hydrophilic-Lipophilic Balance (HLB) value of 23.40, which is slightly lower (more lipophilic) than that of lauramine oxide at 24.35 [1]. This difference reflects the longer C14 alkyl chain, which increases the hydrophobic contribution relative to the hydrophilic amine oxide head group. The lower HLB indicates that myristamine oxide will partition more favorably into oil phases and provide enhanced emulsification of non-polar substances compared to its C12 counterpart. For formulators, this means myristamine oxide may be preferred when working with heavier oils or greases requiring stronger lipophilic anchoring.

Hydrophilic-Lipophilic Balance Surfactant Emulsification HLB Optimization

Rapid Wetting Performance: Draves Wetting Time of 2 Seconds at 25°C

Myristamine oxide exhibits a Draves wetting time of 2 seconds at 25°C, as reported for the commercial product AMMONYX® MO . This rapid wetting performance is a direct consequence of its strong surface activity and efficient reduction of interfacial tension. While direct comparative wetting data for lauramine oxide under identical conditions were not found in the available literature, this value establishes a performance benchmark for evaluating C14 amine oxides in applications requiring fast substrate penetration, such as hard surface cleaning, textile processing, and agricultural adjuvants.

Wetting Agent Surface Tension Reduction Draves Wetting Test

Myristamine Oxide: Differentiated Application Scenarios Based on Quantitative Performance Evidence


Thickened Hypochlorite Bleach Cleaners Requiring Enhanced Viscosity and Stability

In formulating thickened bleach products, myristamine oxide is the preferred amine oxide due to its higher molecular weight and consequent greater viscosity-building efficiency compared to lauramine oxide, as documented in vendor technical literature . Its stability in hypochlorite environments (pH >12) and compatibility with anionic surfactants enable robust thickening without compromising bleach activity.

Personal Care Formulations Demanding Balanced Foam Stability and Mild Antimicrobial Preservation

Shampoos, body washes, and hand soaps benefit from myristamine oxide's intermediate CMC (0.2-0.5 mM) and enhanced antimicrobial efficacy (MIC 62 μM against S. aureus) . This combination provides effective foam stabilization and contributes to product preservation, potentially reducing the need for additional antimicrobial agents.

Industrial and Institutional Cleaning Products Requiring Rapid Wetting and Grease Cutting

The rapid Draves wetting time of 2 seconds (at 25°C) and slightly more lipophilic HLB of 23.40 [1] make myristamine oxide an excellent choice for hard surface cleaners, degreasers, and vehicle care products where fast spreading and effective emulsification of oily soils are critical performance attributes.

Aerobic Wastewater-Treatable Formulations Prioritizing Environmental Compliance

For products expected to enter aerobic wastewater treatment plants, myristamine oxide's 'readily biodegradable' classification and positive concentration-response in OECD screening tests [2] make it a more predictable and environmentally sound choice than cocamidopropylamine oxide, which shows inconsistent biodegradation kinetics. However, its high anaerobic inhibition (~90%) should be considered for septic systems.

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